molecular formula C28H24N2O5 B2910165 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895644-97-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2910165
CAS No.: 895644-97-0
M. Wt: 468.509
InChI Key: FRKAEAVTTKSJJE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide (CAS 895644-97-0) is a sophisticated chemical building block with a molecular formula of C₂₈H₂₄N₂O₅ and a molecular weight of 468.51 g/mol . This compound features a hybrid architecture incorporating a 1,4-benzodioxane moiety and a 4-oxo-1,4-dihydroquinoline core, which are valuable scaffolds in medicinal chemistry . The 1,4-benzodioxane template is widely recognized for its versatility in drug discovery and has been utilized in the design of molecules with diverse biological activities, including acting as agonists or antagonists for various receptor subtypes such as nicotinic, alpha-adrenergic, and 5-HT receptors . Furthermore, derivatives of this structure have been reported to exhibit antitumor and antibacterial properties . The quinoline component is a privileged structure in pharmacology; quinoline derivatives are known for a broad spectrum of biological activities and are found in several therapeutic agents . This unique combination of structural features makes this acetamide derivative a compelling candidate for research and development in early-discovery settings, particularly in the synthesis of novel compounds and the exploration of new pharmacological pathways. The product is supplied with a guaranteed purity of 95% or higher . This compound is intended for research and development purposes only and is not approved for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5/c1-2-18-7-9-19(10-8-18)27(32)22-16-30(23-6-4-3-5-21(23)28(22)33)17-26(31)29-20-11-12-24-25(15-20)35-14-13-34-24/h3-12,15-16H,2,13-14,17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKAEAVTTKSJJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C25H25N3O4\text{C}_{25}\text{H}_{25}\text{N}_{3}\text{O}_{4}

Key Features:

  • Molecular Weight : 433.49 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the provided data.

Anticancer Activity

Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin) exhibit significant anticancer properties. For instance, derivatives of benzodioxin have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Similar compounds in its class have demonstrated effectiveness against bacterial strains and fungi. Studies show that modifications in the benzodioxin structure can enhance antibacterial potency .

Anti-inflammatory Effects

The anti-inflammatory effects of related compounds have been documented. These compounds often inhibit pro-inflammatory cytokines and pathways, suggesting that N-(2,3-dihydro-1,4-benzodioxin) may also possess similar properties .

The biological activity of N-(2,3-dihydro-1,4-benzodioxin) can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : The compound could influence various signaling pathways associated with inflammation and cell survival.

Study 1: Anticancer Activity

A study conducted on a series of quinoline derivatives found that those incorporating a benzodioxin moiety exhibited enhanced cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis mediated by caspase activation .

Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of benzodioxin derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the side chains significantly increased antibacterial activity .

Data Tables

Biological Activity Mechanism Reference
AnticancerApoptosis induction
AntimicrobialEnzyme inhibition
Anti-inflammatoryCytokine modulation

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of Compound A can be contextualized by comparing it with analogs sharing key structural motifs, such as:

  • 1,4-dihydroquinolin-4-one derivatives with varied acyl or sulfonyl substituents.
  • Acetamide-linked benzodioxin/benzodioxole systems with modified aromatic or heteroaromatic groups.

Structural and Functional Group Analysis

Table 1: Key Structural Features and Hypothesized Effects
Compound Name / ID Core Structure Substituents Hypothesized Impact on Activity References
Compound A 1,4-dihydroquinolin-4-one 3-(4-ethylbenzoyl), N-linked 2,3-dihydro-1,4-benzodioxin Enhanced lipophilicity (ethyl group) for membrane permeability; benzodioxin improves stability
N-(3,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide 1,4-dihydroquinolin-4-one 3-(4-ethoxybenzoyl), 6-fluoro, N-linked 3,4-dimethoxyphenyl Fluoro increases target binding affinity; ethoxy enhances solubility vs. ethyl
2-[3-(4-chlorobenzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methoxypropyl)acetamide 1,4-dihydroquinolin-4-one 3-(4-chlorobenzenesulfonyl), 6-methoxy, N-linked methoxypropyl Sulfonyl group introduces polar interactions; methoxypropyl improves solubility
2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Benzodioxin-acetamide 4-chlorobenzenesulfonyl, 3,5-dimethylphenyl Sulfonamide group enhances antimicrobial activity; dimethylphenyl reduces hemolysis
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide Thienopyrimidine 5,6-dimethylthienopyrimidinyl, benzodioxin Thienopyrimidine may confer kinase inhibition potential
Key Observations:

6-Fluoro substitution () is associated with increased target affinity in fluorinated quinolones, a feature absent in Compound A .

Acetamide Linker Modifications :

  • N-linked benzodioxin (Compound A) vs. methoxypropyl (): The benzodioxin ring may enhance metabolic stability, while methoxypropyl improves aqueous solubility .
  • Sulfonamide vs. Benzoyl : Sulfonamide-containing analogs () exhibit stronger antimicrobial activity but may increase hemolytic risk compared to benzoyl derivatives .

Biological Activity Trends :

  • Antimicrobial Efficacy: Compounds with 4-chlorobenzenesulfonyl () or 3,5-dimethylphenyl () groups show superior antibacterial activity, suggesting that electron-withdrawing substituents enhance target inhibition .
  • Low Hemolysis: Bulky substituents (e.g., 3,5-dimethylphenyl in ) reduce hemolytic activity, a critical factor for therapeutic safety .

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